molecular formula C10H12N2O2 B13653959 3-(Cyclopropylmethoxy)picolinamide

3-(Cyclopropylmethoxy)picolinamide

Cat. No.: B13653959
M. Wt: 192.21 g/mol
InChI Key: DZXQRGSKWBNCSG-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)picolinamide is a chemical compound that belongs to the class of picolinamides Picolinamides are derivatives of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a cyclopropylmethoxy group attached to the third position of the picolinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)picolinamide typically involves the reaction of picolinic acid derivatives with cyclopropylmethanol. One common method includes the use of coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of the amide bond . The reaction is usually carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)picolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group or the picolinamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)picolinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the lipid-transfer protein Sec14p, which plays a crucial role in fungal cell membrane integrity . This inhibition disrupts the normal function of the cell membrane, leading to antifungal effects. The compound’s ability to interact with other molecular pathways is also under investigation .

Comparison with Similar Compounds

Similar Compounds

    Picolinamide: The parent compound, which lacks the cyclopropylmethoxy group.

    3-Methylpicolinamide: A derivative with a methyl group instead of the cyclopropylmethoxy group.

    Benzamide: A structurally similar compound with a benzene ring instead of the pyridine ring.

Uniqueness

3-(Cyclopropylmethoxy)picolinamide is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-(cyclopropylmethoxy)pyridine-2-carboxamide

InChI

InChI=1S/C10H12N2O2/c11-10(13)9-8(2-1-5-12-9)14-6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H2,11,13)

InChI Key

DZXQRGSKWBNCSG-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(N=CC=C2)C(=O)N

Origin of Product

United States

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